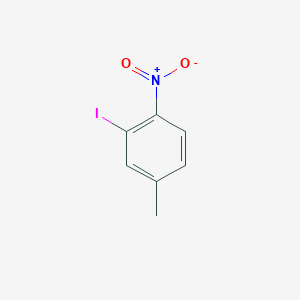

2-Iodo-4-methyl-1-nitrobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

2-iodo-4-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDSQNLIZRLTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369918 | |

| Record name | 2-iodo-4-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52488-29-6 | |

| Record name | 2-iodo-4-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Iodo 4 Methyl 1 Nitrobenzene

Strategies for Carbon-Carbon Bond Formation

The presence of an iodine atom on the aromatic ring makes 2-Iodo-4-methyl-1-nitrobenzene an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for creating carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are preeminent in facilitating cross-coupling reactions due to their efficiency and functional group tolerance. For this compound, the high reactivity of the C-I bond makes it a prime candidate for such transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating biaryl compounds by reacting an aryl halide with an organoboron species, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This compound is a suitable electrophilic partner for this reaction. The general transformation involves the coupling of the 4-methyl-2-nitrophenyl group with various aryl or vinyl boronic acids.

While this compound is recognized as a substrate for Suzuki coupling, specific peer-reviewed studies detailing the reaction with this compound are not extensively documented. However, the reaction conditions for similar activated iodo-nitroaromatic compounds are well-established. For instance, the coupling of 5-chloro-1-methyl-4-nitroimidazole (B20735) with arylboronic acids proceeds effectively using a catalyst system of dichlorobis(triphenylphosphine)palladium(II) with potassium carbonate as the base in an aqueous medium. researchgate.net It is anticipated that this compound would react under similar mild conditions to produce a range of 2-aryl-4-methyl-1-nitrobenzene derivatives in good yields.

Representative Suzuki-Miyaura Coupling Conditions

| Component | Example Condition | Purpose |

| Aryl Halide | This compound | Electrophilic Partner |

| Boronic Acid | Arylboronic acid | Nucleophilic Partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ or Pd(OAc)₂ | Facilitates C-C bond formation |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the boronic acid |

| Solvent | Dioxane/Water, Toluene (B28343), or DMF | Reaction Medium |

| Temperature | Room Temperature to 100 °C | Reaction Condition |

The Sonogashira coupling reaction is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.org

Research has demonstrated the successful application of this compound in a Sonogashira coupling reaction. In a synthetic route towards cyclic azobenzenes, this compound was coupled with 1-ethynyl-2-nitrobenzene. byjus.com This reaction exemplifies the utility of the title compound in constructing more complex molecular architectures featuring a diarylacetylene core. The reaction proceeds under standard Sonogashira conditions, highlighting the reliability of this method for aryl iodides activated by electron-withdrawing groups.

Table 2.1.1.2: Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 | Catalysts | Base/Solvent | Product | Reference |

| This compound | 1-Ethynyl-2-nitrobenzene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | 1-(4-Methyl-2-nitrophenyl)-2-(2-nitrophenyl)acetylene | byjus.com |

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgrsc.org The reaction typically employs a palladium(0) catalyst, a base, and a phosphine (B1218219) ligand. wikipedia.org The C-I bond in this compound is highly susceptible to the initial oxidative addition step in the Heck catalytic cycle, making it a prime substrate for this transformation.

This reaction would involve coupling this compound with various alkenes, such as styrenes or acrylates, to yield 4-methyl-1-nitro-2-vinylbenzene derivatives. Despite the high potential for this reaction, specific applications and detailed experimental conditions for the Heck coupling of this compound are not detailed in the available scientific literature. Nevertheless, based on the general reactivity of aryl iodides, the reaction is expected to proceed efficiently. youtube.com

Other Metal-Mediated and Catalyzed Coupling Reactions

Beyond palladium, other transition metals, particularly copper, have a long history in mediating the coupling of aryl halides. The Ullmann reaction is a classic example, involving the copper-promoted coupling of two aryl halide molecules to form a symmetrical biaryl. byjus.comwikipedia.org This reaction typically requires high temperatures and stoichiometric amounts of copper metal or a copper salt. wikipedia.orgorganic-chemistry.org

This compound can undergo a symmetrical Ullmann coupling to produce 2,2'-dinitro-5,5'-dimethyl-1,1'-biphenyl. The reaction is driven by the formation of an organocopper intermediate, which then reacts with a second molecule of the aryl iodide. wikipedia.org While often supplanted by the milder palladium-catalyzed methods, the Ullmann reaction remains a viable, particularly for iodides activated by electron-withdrawing groups like the nitro group. Modern variations of the Ullmann condensation also allow for the formation of C-O and C-N bonds, coupling aryl halides with alcohols, amines, and related nucleophiles. wikipedia.org

Novel Synthetic Routes for Derivatization

The functional groups present in this compound allow for a range of synthetic transformations beyond C-C bond formation, providing pathways to diverse classes of compounds.

One important transformation is Nucleophilic Aromatic Substitution (SNAr) . The presence of the strongly electron-withdrawing nitro group, particularly at the ortho position to the iodine atom, significantly activates the aromatic ring toward nucleophilic attack. wikipedia.orgd-nb.info This activation facilitates the displacement of the iodide, a good leaving group, by a wide variety of nucleophiles. youtube.com This SNAr reaction provides a direct route to introduce oxygen, nitrogen, or sulfur nucleophiles at the 2-position of the 4-methyl-1-nitrobenzene core.

Another fundamental derivatization is the Reduction of the Nitro Group . The nitro group is readily reduced to a primary amine under various conditions. youtube.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel, or chemical reduction using metals such as iron, zinc, or tin in an acidic medium (e.g., HCl or acetic acid). wikipedia.orgcommonorganicchemistry.comthieme-connect.de This reaction converts this compound into 2-iodo-4-methylaniline, a valuable bifunctional intermediate where the iodo and amino groups can be further functionalized in subsequent synthetic steps.

Functional Group Interconversions of this compound

The presence of three distinct functional groups on the benzene (B151609) ring of this compound provides multiple avenues for chemical modification. These groups can be selectively transformed to introduce new functionalities and build more complex molecular architectures.

The nitro group is a strong electron-withdrawing group that can be readily converted into other functional groups, most commonly an amino group. The reduction of the nitro functionality in this compound yields 2-iodo-4-methylaniline. This transformation is a critical step in the synthesis of various compounds, as the resulting aniline (B41778) is a precursor for many dyes, pharmaceuticals, and other specialty chemicals.

Common reagents for the reduction of nitroarenes include metals such as tin, iron, or zinc in the presence of an acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. For instance, the conversion of p-nitrotoluene to p-toluidine (B81030) is a well-established industrial process, and similar conditions are applicable to the reduction of this compound.

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent/Catalyst | Solvent | Temperature | Product |

|---|---|---|---|

| Sn, HCl | Ethanol | Reflux | 2-Iodo-4-methylaniline |

| Fe, HCl | Water/Ethanol | Reflux | 2-Iodo-4-methylaniline |

The carbon-iodine (C-I) bond in this compound is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The relatively low bond dissociation energy of the C-I bond makes it highly reactive towards oxidative addition to transition metal catalysts, such as palladium complexes.

Sonogashira Coupling: A well-documented reaction of this compound is the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. For example, the reaction of 1-iodo-2-methyl-4-nitrobenzene with phenylacetylene (B144264) yields 2-methyl-4-nitro-1-(phenylethynyl)benzene. rsc.org

Table 2: Sonogashira Coupling of 1-Iodo-2-methyl-4-nitrobenzene with Phenylacetylene

| Reactants | Catalyst | Co-catalyst | Base | Solvent | Temperature | Product |

|---|

Suzuki, Heck, and Buchwald-Hartwig Amination Reactions: While specific examples for this compound are not extensively reported in readily available literature, its structure suggests it would be a suitable substrate for other important cross-coupling reactions.

Suzuki Coupling: This reaction would involve the coupling of this compound with a boronic acid or its ester to form a biaryl compound.

Heck Reaction: This would entail the reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: This reaction would lead to the formation of a C-N bond by coupling with an amine.

The reactivity in these transformations is well-established for a wide range of aryl iodides. wikipedia.org

The methyl group attached to the aromatic ring can also undergo chemical transformations, primarily through oxidation or free-radical halogenation.

Oxidation: The methyl group can be oxidized to a carboxylic acid group. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used for this purpose. For example, the oxidation of p-nitrotoluene to p-nitrobenzoic acid is a known process and serves as a good analogy for the expected oxidation of this compound to 2-iodo-4-nitrobenzoic acid. orgsyn.org

Free-Radical Halogenation: The benzylic hydrogens of the methyl group are susceptible to substitution by halogens under free-radical conditions. This is typically achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction would yield the corresponding halomethyl derivative, for instance, 2-iodo-4-(bromomethyl)-1-nitrobenzene. This transformation is a common strategy for introducing a reactive handle at the benzylic position. wikipedia.org

Nucleophilic Aromatic Substitution Pathways

The presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). The nitro group, being ortho to the iodine atom, activates the ring for attack by nucleophiles at the carbon atom bearing the iodine, which acts as a good leaving group. wikipedia.org

Table 3: Plausible Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product |

|---|---|

| Sodium Methoxide (B1231860) (NaOMe) | 2-Methoxy-4-methyl-1-nitrobenzene |

| Piperidine (B6355638) | 1-(2-Methyl-4-nitrophenyl)piperidine |

Mechanistic Insights and Computational Chemistry of 2 Iodo 4 Methyl 1 Nitrobenzene

Reaction Mechanism Elucidation for Cross-Coupling Processes

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govnih.gov The catalytic cycle for substrates like 2-iodo-4-methyl-1-nitrobenzene generally proceeds through a well-established sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The process is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex. This is often the rate-determining step and involves the insertion of the palladium atom into the carbon-iodine bond, forming a Pd(II) intermediate. nih.govresearchgate.net For this compound, the presence of the electron-withdrawing nitro group can influence the rate of this step. Generally, aryl halides with electron-withdrawing substituents exhibit faster rates of oxidative addition. researchgate.net

Following oxidative addition, transmetalation occurs, where an organic group from an organoboron reagent (in the Suzuki-Miyaura coupling) is transferred to the palladium(II) center, displacing the halide. This step requires the activation of the organoboron compound by a base. nih.gov Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov

Recent studies have also explored the use of nitroarenes directly as coupling partners in Suzuki-Miyaura reactions, involving the cleavage of the C-NO2 bond. organic-chemistry.orgmdpi.com While the primary focus for this compound in traditional cross-coupling is the C-I bond cleavage, the presence of the nitro group introduces the possibility of alternative reaction pathways under specific catalytic conditions. organic-chemistry.org Mechanistic investigations have confirmed the formation of intermediate palladium complexes in these transformations. organic-chemistry.org

| Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the C-I bond of this compound. | Aryl-Pd(II)-Iodo Complex |

| Transmetalation | Transfer of an organic group from an organoboron reagent to the Pd(II) center. | Diaryl-Pd(II) Complex |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Cross-coupled product and Pd(0) |

Investigation of Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents, which direct the position of the incoming electrophile and affect the reaction rate. In this compound, the directing effects of the iodo, methyl, and nitro groups are in competition.

The nitro group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature through both inductive and resonance effects. nih.gov The methyl group is an activating group and an ortho, para-director, donating electron density through an inductive effect. The iodo group is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because of the electron-donating effect of its lone pairs through resonance.

The regioselectivity of an EAS reaction on this compound will be a result of the interplay of these directing effects. The positions ortho and para to the activating methyl group are C3 and C5. The positions meta to the deactivating nitro group are C3 and C5. The positions ortho and para to the deactivating but ortho, para-directing iodo group are C1, C3, and C5. Therefore, the positions most activated for electrophilic attack are C3 and C5, as they are favored by the directing effects of all three substituents. The relative yields of substitution at these positions would depend on the specific electrophile and reaction conditions.

| Substituent | Electronic Effect | Directing Effect |

| -NO2 | Strongly Deactivating | Meta |

| -CH3 | Activating | Ortho, Para |

| -I | Deactivating | Ortho, Para |

Theoretical and Computational Studies on Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the electronic structure and reactivity of molecules like this compound.

Density Functional Theory (DFT) Applications

DFT calculations can be employed to understand the reactivity and selectivity of this compound in both cross-coupling and electrophilic aromatic substitution reactions.

For cross-coupling reactions , DFT can model the energies of the transition states and intermediates throughout the catalytic cycle. This allows for a detailed understanding of the reaction mechanism and the factors that control the rate of each step. nih.gov For instance, the energy barrier for the oxidative addition of the C-I bond to a palladium(0) catalyst can be calculated to predict the reactivity of the substrate.

In the context of electrophilic aromatic substitution , DFT is used to calculate the distribution of electron density in the aromatic ring and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net The sites on the ring that are most susceptible to electrophilic attack can be predicted by examining the regions of highest electron density and the locations of the highest coefficients of the HOMO. rhhz.net Furthermore, the stability of the sigma-complex intermediates for ortho, meta, and para attack can be calculated to rationalize the observed regioselectivity. researchgate.net

| Computational Parameter | Application in Studying this compound |

| Transition State Energies | Elucidating the rate-determining step in cross-coupling reactions. |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Predicting the most reactive sites for electrophilic attack. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizing electron-rich and electron-poor regions to predict sites of electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Quantifying charge distribution and donor-acceptor interactions between substituents and the aromatic ring. |

Advanced Applications of 2 Iodo 4 Methyl 1 Nitrobenzene and Its Derivatives

Role in Materials Science and Polymer Chemistry

The functional groups of 2-Iodo-4-methyl-1-nitrobenzene make it a significant component in the synthesis of specialized organic materials. The presence of the iodine atom facilitates carbon-carbon bond formation through various cross-coupling reactions, while the nitro group can be transformed to introduce other functionalities, enabling the construction of complex polymers and materials with tailored properties.

This compound is a key starting material for specialty chemicals, particularly those involving the creation of new carbon-carbon bonds. The iodine substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.

A prime example is the Sonogashira coupling, where an aryl halide reacts with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org In a reaction demonstrating this principle, the related isomer 1-iodo-2-methyl-4-nitrobenzene is coupled with phenylacetylene (B144264) to synthesize 2-Methyl-4-nitro-1-(phenylethynyl)benzene. rsc.org This transformation creates a new C-C bond, linking the aromatic ring to an alkyne group, which is a common motif in various functional materials. Such reactions allow chemists to build intricate molecular frameworks, leading to compounds with specific electronic or photophysical properties.

Table 1: Representative Cross-Coupling Reaction

| Reactant A | Reactant B | Coupling Type | Product | Significance |

|---|---|---|---|---|

| Iodonitrotoluene Derivative | Terminal Alkyne | Sonogashira | Arylalkyne | C-C bond formation for extended π-systems |

The development of organic electronics relies on the synthesis of novel semiconducting materials. While direct application of this compound as a semiconductor is not documented, its derivatives are potential precursors for such materials. Organic semiconductors typically feature large, conjugated π-electron systems to facilitate charge transport. researchgate.net

The structure of this compound is well-suited for building these systems. Through reactions like the Suzuki and Sonogashira couplings, the iodotoluene core can be linked to other aromatic or unsaturated units, systematically extending the conjugated system. By incorporating this compound into larger polymer structures, it is possible to develop materials with specific optical and electrical properties suitable for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). googleapis.com The ability to modify both the iodo and nitro groups provides a dual-handle approach to fine-tuning the final properties of the target semiconductor.

Utility in Pharmaceutical and Agrochemical Development

In the life sciences, this compound and its isomers are recognized as important intermediates for creating complex molecules with potential biological activity. myskinrecipes.com The compound's reactivity allows for its incorporation into larger structures that form the basis of new therapeutic agents and crop protection chemicals.

The true value of this compound in this context lies in its role as a versatile intermediate. myskinrecipes.com Its two distinct functional groups—the iodo and the nitro group—can be manipulated in a sequential manner to build molecular complexity. myskinrecipes.com

Reactions at the Iodine Site: The iodine atom is readily replaced through palladium-catalyzed cross-coupling reactions. This allows for the attachment of a wide variety of organic fragments, forming new carbon-carbon bonds, which is a cornerstone of pharmaceutical synthesis. nih.govmyskinrecipes.com

Reactions at the Nitro Site: The nitro group can be easily reduced to an amino group (-NH2) using standard reducing agents like tin and hydrochloric acid. This creates an aniline (B41778) derivative, which is itself a crucial precursor for many dyes, drugs, and other biologically active compounds.

This dual reactivity enables a modular approach to synthesis. A researcher can first perform a cross-coupling reaction at the iodine position and then reduce the nitro group, or vice versa, providing flexible pathways to a diverse range of target molecules.

A "scaffold" in medicinal chemistry refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds for biological testing. This compound serves as an excellent starting point for such a scaffold.

The synthesis process begins with the stable toluene (B28343) core of the molecule. Using the versatile chemistry described previously (e.g., Suzuki or Sonogashira coupling at the iodine site, followed by reduction of the nitro group and subsequent reactions at the resulting amine), chemists can systematically introduce a wide array of different chemical groups at two distinct positions on the aromatic ring. This strategy allows for the creation of large libraries of related but structurally diverse molecules. These libraries can then be screened against biological targets like enzymes or receptors to identify new lead compounds for drug discovery or agrochemical development.

Contributions to Analytical Chemistry Method Development

While not a direct tool in analytical measurement, this compound and similar halogenated nitroaromatics play a role in the development and optimization of synthetic methods. The advancement of analytical techniques for monitoring reaction progress and purity is closely tied to the development of new, efficient chemical reactions.

In the field of catalysis, new protocols for cross-coupling reactions are constantly being developed to improve yields, reduce reaction times, and allow for milder conditions. Compounds like this compound serve as standard substrates to test the efficacy and scope of these new methods. For example, a study on efficient palladium-catalyzed Sonogashira cross-coupling reactions used the related compound 1-iodo-4-nitrobenzene (B147127) to demonstrate the high efficiency of the new catalytic system under aerobic, copper-free conditions. nih.gov By using such well-defined substrates, researchers can precisely quantify the performance of a new catalyst or reaction protocol, thereby contributing to the broader field of synthetic methodology, which is intrinsically linked to analytical validation.

Reference Standard Applications

In the realm of analytical chemistry, the purity and well-defined structure of a compound are paramount for its use as a reference standard. While specific certifications for this compound as a Certified Reference Material (CRM) are not widely documented, its availability in high purity from various chemical suppliers suggests its utility as a reference material in research and development settings. sigmaaldrich.comscbt.com High-purity chemical compounds like this compound serve as essential benchmarks for the calibration of analytical instruments and the validation of new analytical methods.

The function of a reference standard is to provide a known concentration or purity against which unknown samples can be compared. For instance, in the synthesis of novel compounds where this compound is a precursor, it can be used as a starting material standard to calculate reaction yields accurately. Similarly, in metabolic or environmental degradation studies, it can be used to identify and quantify its transformation products. The presence of distinct functional groups (iodo, methyl, nitro) gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and quantification.

Table 1: Potential Reference Standard Applications of this compound

| Application Area | Purpose |

| Synthetic Chemistry | Quantification of reaction yields and purity assessment of products. |

| Analytical Method Development | Calibration of instruments and validation of new analytical procedures for related compounds. |

| Environmental Analysis | Identification and quantification of the parent compound in environmental matrices. |

| Metabolic Studies | Tracking the biotransformation of the compound and identifying metabolites. |

Chromatographic Analysis Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds. For a substituted nitroaromatic compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable analytical methods.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a powerful technique for separating compounds based on their hydrophobicity. For the analysis of nitrotoluene isomers, C18 columns are commonly employed. researchgate.net A mobile phase consisting of a mixture of methanol (B129727) and water is often effective. researchgate.net For instance, a study on the separation of p-nitrotoluene and o-nitrotoluene utilized a C18 column with a mobile phase of 70:30 methanol to water, with detection at 278 nm. researchgate.net Given the structural similarities, a similar approach could be optimized for the analysis of this compound. The presence of the iodine atom would likely increase its retention time on a reverse-phase column compared to its non-iodinated counterpart due to increased hydrophobicity.

Table 2: Exemplary HPLC Conditions for Nitrotoluene Isomer Separation

| Parameter | Condition |

| Column | COSMOSIL 5C18-AR-II (6.0 mm × 250 mm) |

| Mobile Phase | Methanol:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 278 nm |

| Temperature | Room Temperature |

| Data based on a method for p-nitrotoluene and o-nitrotoluene separation. researchgate.net |

Gas Chromatography (GC):

Gas chromatography is well-suited for the analysis of volatile and semi-volatile organic compounds. EPA Method 8091 provides a framework for the analysis of nitroaromatics and cyclic ketones, which includes various nitrotoluenes. epa.gov This method often utilizes an electron capture detector (ECD), which is highly sensitive to halogenated and nitro-containing compounds, making it particularly suitable for this compound. The choice of capillary column is critical for achieving good resolution. Columns with a stationary phase like 5% diphenyl / 95% dimethyl polysiloxane are commonly used for the analysis of a wide range of organic compounds.

A study on the quantitative analysis of 3-nitrotoluene (B166867) in the presence of its isomers employed a 14% cyanopropyl phenyl methylpolysiloxane column with both flame ionization detection (FID) and mass spectrometry (MS). icm.edu.pl Such a setup could be adapted for this compound, with the mass spectrometer providing definitive identification based on its mass spectrum. The NIST Chemistry WebBook provides mass spectral data for 2-Iodo-4-nitrotoluene, which would be crucial for its identification in GC-MS analysis. nist.gov

Table 3: Typical GC Parameters for Nitroaromatic Analysis

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-1701) |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 250 °C |

| Temperature Program | Initial 40°C, ramped to 250°C |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Parameters are illustrative and based on general methods for nitrotoluenes. epa.govicm.edu.pl |

Environmental Chemistry Research Contributions

The study of this compound and its derivatives contributes to the broader understanding of the environmental fate and behavior of nitroaromatic compounds. These compounds have been introduced into the environment primarily through industrial activities. asm.org

Studies on Nitroaromatic Compound Behavior

Research into the environmental behavior of nitroaromatic compounds is crucial due to their potential persistence and toxicity. While specific environmental fate studies on this compound are limited, the behavior of related compounds provides valuable insights.

Biodegradation:

The biodegradation of nitroaromatic compounds is a key area of research. Bacteria have been isolated that can utilize various nitroaromatic compounds as their sole source of carbon, nitrogen, and energy. asm.org For example, a strain of Pseudomonas spp. has been shown to degrade 4-nitrotoluene (B166481) by an initial oxidation of the methyl group. fao.org The presence of a halogen, such as iodine, can significantly influence the biodegradability of an aromatic compound. Generally, halogenation can make a compound more recalcitrant to microbial degradation. nih.govnih.gov The dehalogenation step is often a critical and challenging part of the degradation pathway. nih.gov Therefore, it can be inferred that this compound may exhibit greater persistence in the environment compared to 4-nitrotoluene.

Photodegradation:

Photodegradation is another important process that can affect the environmental persistence of nitroaromatic compounds. Studies on the photodegradation of p-nitrotoluene have shown that it can be degraded in aqueous solutions, for instance, through ozonation combined with sonolysis. researchgate.net The presence of a carbon-iodine bond in this compound could make it susceptible to photolysis, as C-I bonds are generally weaker than C-H or C-C bonds and can be cleaved by UV radiation. This could potentially lead to the formation of various degradation products in sunlit surface waters.

Environmental Significance:

The study of compounds like this compound helps in building predictive models for the environmental fate of a larger class of halogenated nitroaromatic compounds. Understanding their persistence, transformation, and potential for bioaccumulation is essential for environmental risk assessment and the development of remediation strategies for contaminated sites.

Spectroscopic and Structural Characterization in Research

Mass Spectrometry (MS) Applications

Table 1: Predicted Collision Cross Section (CCS) Data for 2-Iodo-4-methyl-1-nitrobenzene Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 263.95162 | 142.7 |

| [M+Na]⁺ | 285.93356 | 144.3 |

| [M-H]⁻ | 261.93706 | 140.0 |

| [M+NH₄]⁺ | 280.97816 | 158.2 |

| [M+K]⁺ | 301.90750 | 144.8 |

| [M+H-H₂O]⁺ | 245.94160 | 138.0 |

| [M+HCOO]⁻ | 307.94254 | 163.4 |

| [M+CH₃COO]⁻ | 321.95819 | 180.8 |

| [M]⁺ | 262.94379 | 139.1 |

| [M]⁻ | 262.94489 | 139.1 |

Data sourced from PubChemLite.

Infrared (IR) Spectroscopy Investigations

Detailed experimental Infrared (IR) spectroscopy data for this compound is not available in the public domain. Although one commercial supplier indicates that the compound "Conforms to Structure" via infrared spectrometry, the actual spectrum, including characteristic absorption bands for the nitro group (typically around 1525 cm⁻¹ and 1345 cm⁻¹), C-I bond, and aromatic C-H bonds, has not been published.

X-ray Crystallography for Structural Determination

There are no published X-ray crystallography studies for this compound. Consequently, precise data on its crystal system, space group, unit cell dimensions, and bond lengths/angles, which would definitively establish its three-dimensional structure in the solid state, are not available.

常见问题

Q. What are the optimal synthetic routes for preparing 2-Iodo-4-methyl-1-nitrobenzene, and how can competing side reactions be minimized?

- Methodological Answer : Synthesis typically involves sequential nitration and iodination of toluene derivatives. For example:

Nitration : Introduce a nitro group at the para position of 4-methylbenzene derivatives using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Iodination : Electrophilic iodination can be achieved via diazotization followed by treatment with KI or using direct iodinating agents like ICl in acetic acid. Monitoring reaction time and stoichiometry (1:1.2 substrate-to-iodine ratio) minimizes poly-iodination byproducts .

- Key Consideration : Use TLC or HPLC to track intermediates and optimize quenching conditions (e.g., Na₂S₂O₃ for excess iodine neutralization) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate the product from polar byproducts using dichloromethane/water partitions.

- Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to resolve iodinated isomers.

- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals (>95% by NMR) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields. Use fume hoods for all procedures .

- Waste Disposal : Collect halogenated waste separately in amber glass containers and neutralize residual nitro groups with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?

- Methodological Answer :

- Single-Crystal XRD : Use SHELX for refinement, leveraging high-resolution data (R-factor < 5%) to confirm bond lengths (C-I ~ 2.10 Å) and nitro-group planarity .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess steric effects from the methyl and nitro groups, which influence packing motifs .

Q. How do substituent electronic effects (methyl, nitro, iodine) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Studies : Conduct DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals. The nitro group’s electron-withdrawing nature deactivates the ring, while iodine enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Kinetic Profiling : Use in situ IR to monitor reaction rates under varying catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) .

Q. What computational approaches validate the spectroscopic characterization of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。